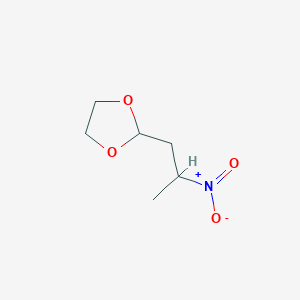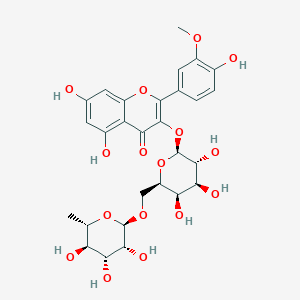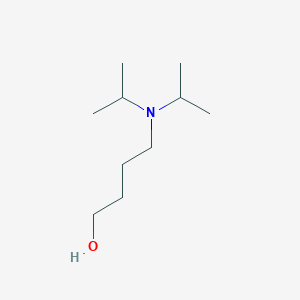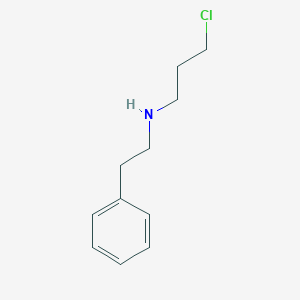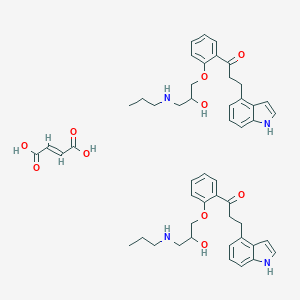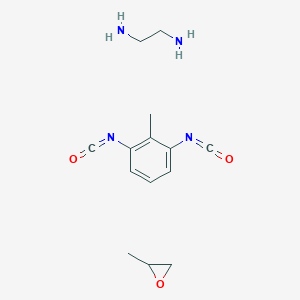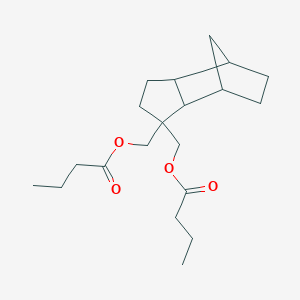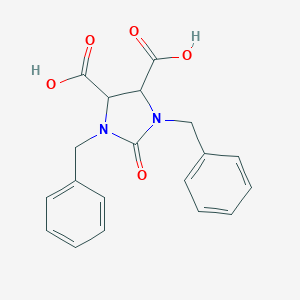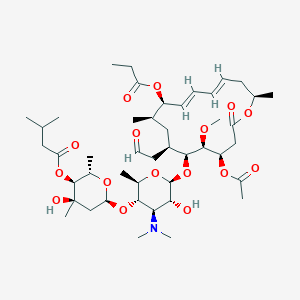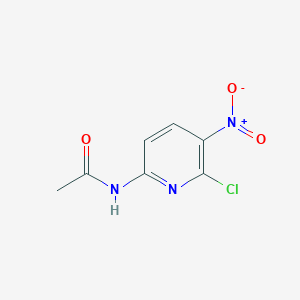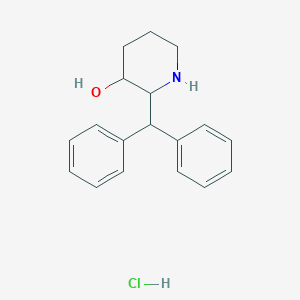
3-Piperidinol, 2-(diphenylmethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidinol, 2-(diphenylmethyl)-, hydrochloride, also known as Diphenylmethylpiperidinol hydrochloride, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride has been studied for its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry. It has been shown to have analgesic, anxiolytic, and antipsychotic properties, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride is not fully understood. However, it is believed to act on the central nervous system by binding to certain receptors, such as the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects
3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its analgesic and anxiolytic effects. It has also been shown to have antipsychotic effects, possibly due to its ability to block the dopamine D2 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. However, its potential side effects and toxicity may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride. One possible direction is the exploration of its potential as a treatment for various neurological and psychiatric disorders, such as schizophrenia and depression. Another direction is the development of new analogs of 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride with improved properties and fewer side effects.
Conclusion
In conclusion, 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride and its analogs for the development of new drugs.
Méthodes De Synthèse
The synthesis of 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride involves the reaction of diphenylmethyl chloride with piperidine in the presence of a base. The resulting product is then hydrolyzed to obtain 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol, which is then reacted with hydrochloric acid to form 3-Piperidinol, 2-(diphenylmethyl)-, hydrochlorideylpiperidinol hydrochloride.
Propriétés
Numéro CAS |
19946-20-4 |
|---|---|
Formule moléculaire |
C18H22ClNO |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
2-benzhydrylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-16-12-7-13-19-18(16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16-20H,7,12-13H2;1H |
Clé InChI |
LOPBPOPPZHDYOX-UHFFFAOYSA-N |
SMILES |
C1CC(C(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
SMILES canonique |
C1CC(C(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
Synonymes |
3-Piperidinol, 2-(diphenylmethyl)-, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



